An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzenesulfonohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzenesulfonohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylbenzenesulfonohydrazide, a versatile reagent in organic synthesis. This document details the prevalent synthetic methodology, purification techniques, and a full suite of characterization protocols, including spectroscopic and physical property analysis. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.
Synthesis of 4-Methylbenzenesulfonohydrazide
The most common and efficient method for the synthesis of 4-methylbenzenesulfonohydrazide (also known as p-toluenesulfonylhydrazide or TSH) involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[1][2][3][4] This nucleophilic substitution reaction is typically carried out in a suitable solvent to yield the desired product.[1][4]
Synthesis Pathway
The reaction proceeds via the nucleophilic attack of the hydrazine on the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the formation of 4-methylbenzenesulfonohydrazide and hydrochloric acid as a byproduct.[3]
Caption: Synthesis of 4-Methylbenzenesulfonohydrazide.
Experimental Protocol
This protocol is a modification of a previously published procedure.[1]
Materials:
-
p-Toluenesulfonyl chloride
-
Hydrazine hydrate (85% or 95%)[1]
-
Tetrahydrofuran (THF)[1]
-
Distilled water
-
Celite
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
Procedure:
-
In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 200 g (1.05 moles) of p-toluenesulfonyl chloride in 350 ml of tetrahydrofuran.[1]
-
Cool the stirred mixture to 10–15 °C using an ice bath.[1]
-
Slowly add a solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water, maintaining the reaction temperature between 10 °C and 20 °C.[1]
-
After the addition is complete, continue stirring for an additional 15 minutes.[1]
-
Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.[1]
-
Filter the upper tetrahydrofuran layer through a bed of Celite to remove any suspended particles.[1]
-
Wash the Celite with a small amount of tetrahydrofuran.[1]
-
Combine the clear filtrates and, while stirring vigorously, slowly add two volumes of distilled water to precipitate the product.[1]
-
Collect the white, fluffy crystalline needles of 4-methylbenzenesulfonohydrazide by suction filtration.[1]
-
Wash the collected solid with cold water and air dry or dry in a vacuum.[4]
Purification
The crude product can be purified by recrystallization. A common method involves dissolving the compound in hot methanol, filtering, and then precipitating the pure product by adding distilled water.[4]
Characterization of 4-Methylbenzenesulfonohydrazide
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-methylbenzenesulfonohydrazide. This section outlines the key analytical techniques and expected results.
Physical Properties
The physical properties of 4-methylbenzenesulfonohydrazide are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₁₀N₂O₂S | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 105-107 °C | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol and methanol. | [2] |
Spectroscopic Analysis
Spectroscopic methods provide detailed structural information about the synthesized molecule.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of the synthesized 4-methylbenzenesulfonohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Process the acquired data to obtain the final spectra for analysis.
¹H NMR Data (300 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.87 | d | 2H | Aromatic (ortho to SO₂) |
| 7.61 | d | 2H | Aromatic (meta to SO₂) |
| 4.85 | s | 2H | -NH₂ |
| 2.42 | s | 3H | -CH₃ |
Note: The ¹H NMR data presented is for a derivative, 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, as a direct spectrum for the parent compound was not available in the search results. However, the aromatic and methyl proton signals are expected to be in similar regions for 4-methylbenzenesulfonohydrazide.[5]
¹³C NMR Data (75 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| 146.90 | Aromatic C (ipso to SO₂) |
| 144.04 | Aromatic C (ipso to CH₃) |
| 130.04 | Aromatic CH |
| 127.74 | Aromatic CH |
| 21.8 | -CH₃ |
Note: Similar to the ¹H NMR data, this ¹³C NMR data is for a derivative. The aromatic and methyl carbon signals are indicative.[5]
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Prepare a sample of the synthesized compound, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-3400 | N-H stretching |
| ~2921, 2854 | C-H stretching (aromatic and aliphatic) |
| ~1598 | C=C stretching (aromatic) |
| ~1355, 1167 | S=O stretching (sulfonyl) |
Reference for IR data is based on a derivative, but the key functional group vibrations are expected to be similar.[5]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI).
-
Acquire the mass spectrum.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 186 | [M]⁺ (Molecular Ion) |
Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized 4-methylbenzenesulfonohydrazide.
Caption: Workflow for Characterization.
Conclusion
This guide has provided a detailed protocol for the synthesis of 4-methylbenzenesulfonohydrazide via the reaction of p-toluenesulfonyl chloride and hydrazine hydrate. Furthermore, a comprehensive suite of analytical techniques for its characterization has been outlined, complete with expected data and experimental methodologies. The provided information will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation and verification of this important chemical reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]
- 3. Preparation of 4-Methylbenzenesulfonhydrazide - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 4. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]
- 5. 4-Methyl-N-(1-benzyl)-N’-(1-benzylidene)benzenesulfonohydrazide | MDPI [mdpi.com]
